2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol

Description

BenchChem offers high-quality 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

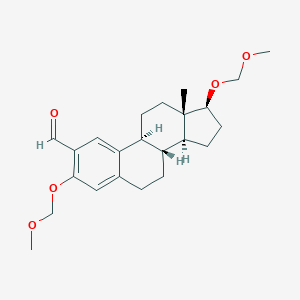

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRCGHQMTWFDPC-PAHONEIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450273 |

Source

|

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123715-80-0 |

Source

|

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Formylestradiol Derivatives: Strategies, Protocols, and Mechanistic Insights

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group at the C-2 position of the estradiol scaffold creates 2-formylestradiol, a pivotal synthetic intermediate for accessing a range of biologically significant derivatives. These derivatives, including the endogenous catechol estrogen 2-hydroxyestradiol and its potent anti-cancer metabolite 2-methoxyestradiol, are of profound interest in oncology and endocrinology research.[1][2] The primary challenge in this synthesis lies in achieving high regioselectivity for the C-2 position over the electronically similar C-4 position. This guide provides an in-depth exploration of the most effective synthetic strategies, focusing on the mechanistic principles that govern their success. We present a detailed, field-proven protocol for the highly selective magnesium-mediated ortho-formylation, alongside a comparative analysis of classical methods, to empower researchers in the rational design and execution of their synthetic pathways.

The Strategic Importance of 2-Formylestradiol

Estradiol Metabolites in Drug Discovery

Estradiol is not merely a primary female sex hormone; its metabolic pathways generate a host of derivatives with distinct and potent biological activities. Among the most studied are the catechol estrogens, formed by hydroxylation at the C-2 or C-4 positions of the aromatic A-ring.[3][4] 2-Hydroxyestradiol (2-OHE2), a major metabolite, exhibits a complex pharmacological profile, including weak estrogenic activity, neuroprotective effects, and modulation of catecholaminergic systems.[3][5]

Crucially, 2-OHE2 is the biological precursor to 2-methoxyestradiol (2-ME), a compound that has garnered significant attention as a non-estrogenic, orally active agent with potent anti-angiogenic and anti-tumor properties.[2][3][6] The therapeutic potential of 2-ME has driven the need for efficient and scalable synthetic routes to access it and its analogs for structure-activity relationship (SAR) studies.

2-Formylestradiol: A Versatile Synthetic Intermediate

Direct and selective hydroxylation of estradiol at the C-2 position is synthetically challenging. Therefore, a more controlled and versatile approach involves the introduction of a formyl (-CHO) group at the C-2 position. 2-Formylestradiol serves as a robust chemical handle that can be readily transformed into a variety of functional groups, providing a gateway to numerous estradiol derivatives.

Key transformations include:

-

Conversion to 2-Hydroxyestradiol: The aldehyde can be converted to a phenol via the Dakin oxidation.[7]

-

Formation of 2-(Hydroxyalkyl)estradiols: Reduction of the aldehyde yields the 2-hydroxymethyl derivative, while reaction with organometallic reagents provides access to a homologous series of 2-(hydroxyalkyl)estradiols.[8]

-

Synthesis of Heterocyclic Derivatives: The formyl group can be condensed with various reagents to construct novel A-ring-fused heterocyclic systems, such as pyrazoles.[9]

This synthetic flexibility makes the reliable synthesis of 2-formylestradiol a cornerstone for research programs aimed at developing novel steroidal therapeutics.

Core Synthetic Challenge: Achieving Ortho-Selectivity

The phenolic hydroxyl group at C-3 is a powerful ortho-, para- directing group in electrophilic aromatic substitution. In the context of estradiol, this activates the C-2 and C-4 positions. The core synthetic challenge is to direct the formylating agent preferentially to the C-2 position. This selectivity is governed by a combination of electronic and steric factors, with the sterically more accessible C-2 position being the favored site for many reactions. However, classical methods often yield mixtures of C-2 and C-4 isomers, complicating purification and reducing overall yield.

The Preferred Method: Magnesium-Mediated Ortho-Formylation

The most effective and widely adopted method for the high-yield, regioselective synthesis of 2-formylestradiol is the magnesium-mediated ortho-formylation, often referred to as the Casnati–Skattebøl reaction.[10][11][12] This method consistently produces the 2-formyl isomer as the major product with excellent selectivity.[1]

Mechanistic Rationale: The Role of Magnesium Chelation

The remarkable ortho-selectivity of this reaction is attributed to the coordinating role of the magnesium ion. The reaction proceeds through the formation of a magnesium phenoxide intermediate. It is proposed that this intermediate forms a six-membered cyclic transition state with the incoming formaldehyde molecule, positioning it directly over the C-2 carbon.[12][13] This chelation-controlled mechanism effectively blocks the C-4 position and directs the electrophilic attack exclusively to the desired ortho position.

Caption: Workflow for Mg-mediated synthesis of 2-formylestradiol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system for achieving high yields and selectivity.[1][14]

Materials:

-

17β-Estradiol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde (dried over P₂O₅)

-

Triethylamine (Et₃N, distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq) under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Base Addition: Add anhydrous THF via syringe. Stir the suspension for 10 minutes. Slowly add triethylamine (2.0 eq) dropwise.

-

Substrate Addition: Add 17β-estradiol (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with 1 N HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 2-formylestradiol as a white or pale-yellow solid.

Data Summary

| Parameter | Value/Condition | Rationale/Comment |

| Reagents | Estradiol, MgCl₂, Et₃N, Paraformaldehyde | MgCl₂ and Et₃N form the active base and facilitate phenoxide formation. Paraformaldehyde is the formaldehyde source.[12] |

| Stoichiometry | 1 : 2 : 2 : 3 (Estradiol:MgCl₂:Et₃N:(CH₂O)n) | An excess of paraformaldehyde drives the reaction to completion.[14] Two equivalents of MgCl₂ are optimal.[14] |

| Solvent | Anhydrous THF | Aprotic solvent required for the stability of the magnesium phenoxide intermediate. |

| Temperature | Reflux (~66 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Typical Yield | 80-95% | This method is highly efficient, providing excellent yields of the desired product.[1] |

| Regioselectivity | >95% (2-formyl vs. 4-formyl) | The chelation control mechanism ensures high selectivity for the C-2 position.[1] |

Alternative and Classical Formylation Routes

While the magnesium-mediated method is superior, an understanding of classical formylation reactions provides valuable context and alternative options for substrates that may be incompatible with the preferred conditions.

| Method | Reagents | Mechanism | Advantages | Disadvantages |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Electrophilic attack by dichlorocarbene (:CCl₂) on the phenoxide ring.[15][16] | Uses inexpensive reagents. | Moderate yields, often poor regioselectivity, harsh reaction conditions, formation of byproducts.[14][15] |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (Glycerol, Acetic Acid) | Electrophilic attack by an iminium ion derived from HMTA.[17][18] | Simple, one-pot procedure. | Generally inefficient, requires strongly activated phenols, moderate yields.[17] |

| Vilsmeier-Haack | DMF, POCl₃ | Electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).[19][20] | Effective for very electron-rich heterocycles and arenes. | The Vilsmeier reagent is a relatively weak electrophile, often requiring highly activated substrates.[21] |

| Ortholithiation | Strong Base (e.g., s-BuLi), Formylating Agent (e.g., DMF) | Directed ortho metalation followed by quenching with an electrophile.[8] | Provides excellent regiocontrol. | Requires protection of all acidic protons (phenolic and alcoholic OH groups), adding synthetic steps. |

Synthetic Utility: Conversion of 2-Formylestradiol

2-Formylestradiol is a launchpad for synthesizing key bioactive molecules.

Caption: Key synthetic transformations of 2-formylestradiol.

Synthesis of 2-(Hydroxymethyl)estradiol

The aldehyde functional group of 2-formylestradiol can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and provides 2-(hydroxymethyl)estradiol, a compound studied for its own biological activity and as a stable analog of 2-hydroxyestradiol.[8]

Synthesis of 2-Hydroxyestradiol via Dakin Oxidation

A crucial transformation is the conversion of the ortho-formyl group into a hydroxyl group. This is efficiently achieved through the Dakin reaction, which involves the oxidation of the aldehyde with hydrogen peroxide in an alkaline medium (e.g., aqueous NaOH).[7] This provides a clean and high-yielding route to the important catechol estrogen 2-hydroxyestradiol.

Conclusion and Future Perspectives

The synthesis of 2-formylestradiol is a critical enabling step in the exploration of A-ring modified steroidal compounds for therapeutic applications. The magnesium-mediated ortho-formylation stands out as the premier method, offering unparalleled regioselectivity and high yields, which are essential for multi-step synthetic campaigns. This method avoids the harsh conditions and selectivity issues that plague classical formylation reactions. By providing a reliable supply of 2-formylestradiol, researchers are well-equipped to synthesize libraries of derivatives, from key metabolites like 2-hydroxyestradiol and 2-methoxyestradiol to novel heterocyclic hybrids, paving the way for the discovery of next-generation endocrine-targeted therapies.

References

- Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Thieme E-Books & E-Journals.

- Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure.

- Klumpp, D. A., et al. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis.

- Aldred, R., Johnston, R., Levin, D., & Neilan, J. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Sciencemadness.org.

- Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

- Slater, M., & Hultin, P. G. (1998). 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation. Steroids, 63(10), 531-537.

- Numazawa, M., & Kariya, K. (1983). A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol. Journal of the Chemical Society, Chemical Communications, (24), 1408-1409.

-

Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of estrogens. Synthesis of the anti-cancer agent 2-methoxyestradiol. Tetrahedron Letters, 46(21), 3829-3831. Available from: [Link]

-

Wikipedia contributors. (n.d.). Duff reaction. Wikipedia. Available from: [Link]

-

Mernyák, E., et al. (2020). Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. Molecules, 25(22), 5434. Available from: [Link]

-

Hansen, T. V., & Skattebøl, L. (2005). Results from ortho-formylation of estrogens. ResearchGate. Available from: [Link]

-

Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

-

Camacho-García, D., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10073-10080. Available from: [Link]

-

Wikipedia contributors. (n.d.). 2-Hydroxyestradiol. Wikipedia. Available from: [Link]

-

Williamson, J., Van Orden, D., & Rosazza, J. P. (1985). Microbiological hydroxylation of estradiol: formation of 2- and 4-hydroxyestradiol by Aspergillus alliaceus. Applied and Environmental Microbiology, 49(3), 563-567. Available from: [Link]

-

(n.d.). Duff Reaction. SynArchive. Available from: [Link]

-

Purohit, A., & Reed, M. J. (2012). Synthetic 2-Methoxyestradiol Derivatives: Structure-Activity Relationships. Current Medicinal Chemistry, 19(15), 2385-2399. Available from: [Link]

-

(n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

-

(n.d.). Reimer Tiemann Reaction. Pharm D Guru. Available from: [Link]

-

(n.d.). Duff reaction. Chemeurope.com. Available from: [Link]

-

(2014, April 13). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Available from: [Link]

-

(2021, March 23). Reimer-Tiemann Reaction. J&K Scientific LLC. Available from: [Link]

-

Wikipedia contributors. (n.d.). Reimer–Tiemann reaction. Wikipedia. Available from: [Link]

-

(2016, September 22). Duff Reaction. Chem-Station Int. Ed. Available from: [Link]

-

(n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

-

(n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S. Available from: [Link]

-

(n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available from: [Link]

-

Tong, W., et al. (2012). Therapeutic Efficacy of 2-Methoxyestradiol Microcrystals Encapsulated within Polyelectrolyte Multilayers. ACS Nano, 6(5), 3942-3952. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydroxyestradiol - Wikipedia [en.wikipedia.org]

- 4. Microbiological hydroxylation of estradiol: formation of 2- and 4-hydroxyestradiol by Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyestradiol - LKT Labs [lktlabs.com]

- 6. Therapeutic Efficacy of 2-Methoxyestradiol Microcrystals Encapsulated within Polyelectrolyte Multilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. sciencemadness.org [sciencemadness.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. Duff reaction - Wikipedia [en.wikipedia.org]

- 18. Duff_reaction [chemeurope.com]

- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 20. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 21. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Chemical properties of C2-formylated estrogens

An In-depth Technical Guide to the Chemical Properties and Applications of C2-Formylated Estrogens

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of C2-formylated estrogens. Positioned at the intersection of synthetic chemistry and endocrinology, these molecules serve as pivotal intermediates for developing novel therapeutic agents and research tools. We delve into regioselective synthetic strategies, detailed analytical characterization, and the profound implications of the C2-formyl modification on receptor binding and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of these compounds for advanced applications.

Introduction: The Significance of A-Ring Functionalization

Estrogens, particularly 17β-estradiol, are steroid hormones that regulate a vast array of physiological processes, primarily through interaction with estrogen receptors (ERα and ERβ).[1][2][3] Their metabolic pathway involves hydroxylation, primarily at the C2 and C4 positions of the A-ring, to form catechol estrogens.[4][5] These catechol metabolites, such as 2-hydroxyestradiol, exhibit unique biological profiles but are often chemically unstable, readily oxidizing to reactive quinones that can form DNA adducts, a process implicated in carcinogenesis.[4][6][7]

This inherent instability presents a challenge for studying their precise biological roles. Consequently, the development of stable analogs is of paramount importance. C2-formylated estrogens, synthetic derivatives featuring an aldehyde group (-CHO) at the C2 position, have emerged as exceptionally valuable and stable mimics of these endogenous catechols.[8] The introduction of the electron-withdrawing formyl group provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies and drug discovery.[8][9]

This guide will explore the core chemical characteristics of C2-formylated estrogens, focusing on their synthesis, reactivity, and the downstream applications that this strategic modification enables.

Synthesis of C2-Formylated Estrogens: Regioselective Strategies

The introduction of a formyl group onto the electron-rich aromatic A-ring of an estrogen requires precise regiochemical control to favor the C2 position over the C4 position. While classical methods like the Reimer-Tiemann reaction have been investigated, they often result in low yields and mixtures of 2- and 4-substituted isomers, rendering them unsuitable for preparative synthesis.[10] Two primary strategies have proven effective for the high-yield, regioselective synthesis of C2-formylated estrogens: the Vilsmeier-Haack reaction and ortho-lithiation.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[11][12][13] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15] The electrophilic chloroiminium ion, also known as the Vilsmeier reagent, preferentially attacks the electron-rich C2 position of the estrogen A-ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[11][15]

The choice of this method is predicated on its mild reaction conditions and high efficiency for activated aromatic substrates like the phenolic A-ring of estrogens.[14] It serves as a powerful tool for constructing heterocyclic compounds and introducing functional handles for further derivatization.[14][16]

Caption: Workflow for Vilsmeier-Haack C2-formylation of estradiol.

Experimental Protocol: Vilsmeier-Haack Formylation of Estradiol

This protocol is a representative example and should be optimized based on specific laboratory conditions.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) (e.g., 5 equivalents) in a suitable solvent like dichloromethane to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent. The causality here is critical; pre-forming the reagent at a controlled temperature prevents exothermic decomposition and side reactions.

-

Substrate Addition: Dissolve estradiol (1 equivalent) in DMF or another appropriate solvent and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). The electron-rich phenolic ring of estradiol acts as the nucleophile, attacking the electrophilic Vilsmeier reagent.

-

Workup and Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water containing sodium acetate or another mild base. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure 2-formylestradiol.

Ortho-Lithiation

An alternative regioselective method involves directed ortho-lithiation.[8] In this approach, the hydroxyl groups of estradiol (at C3 and C17) are first protected with suitable groups, such as methoxymethyl (MOM) ethers.[10] The protected estradiol is then treated with a strong base, typically an organolithium reagent like sec-butyllithium, at low temperatures. The C3 protecting group directs the deprotonation to the adjacent C2 position. Quenching the resulting C2-lithiated species with an electrophilic formylating agent (like DMF) introduces the formyl group. A final deprotection step removes the protecting groups to yield 2-formylestradiol.[8][10] This method offers excellent regioselectivity due to the directing effect of the C3 ether group.

Chemical Properties and Reactivity

The introduction of a formyl group at the C2 position significantly alters the chemical properties of the estrogen scaffold. The aldehyde functionality is a powerful electron-withdrawing group, which influences the acidity of the phenolic hydroxyl group at C3. More importantly, it serves as a versatile electrophilic site for a wide range of chemical transformations.

Key Reactions of the C2-Formyl Group:

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For example, it can react with (thio)semicarbazides to form estradiol-based (thio)semicarbazones, which are of interest for their metal-chelating properties and potential anticancer activities.[9]

-

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride. This creates 2-(hydroxymethyl)estradiol, a stable analog of 2-hydroxyestradiol.[8]

-

Chain Extension: The formyl group is a starting point for chain extension reactions, allowing for the synthesis of homologous series of 2-(hydroxyalkyl)estradiols.[8] This is crucial for systematically probing the structural requirements of the estrogen receptor's binding pocket.[8]

Caption: Reactivity of the C2-formyl group for derivative synthesis.

Analytical Characterization

The unambiguous structural confirmation of C2-formylated estrogens relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[9][17][18]

-

In the ¹H NMR spectrum, the appearance of a singlet signal in the aromatic region (typically δ 9.5-10.5 ppm) is characteristic of the aldehyde proton. The remaining aromatic protons on the A-ring will show a distinct splitting pattern confirming C2 substitution.

-

In the ¹³C NMR spectrum, the aldehyde carbon provides a downfield signal around δ 190-200 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.[9][19] Tandem MS (MS/MS) can provide structural information through characteristic fragmentation patterns.[19][20]

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching vibration, typically around 1650-1680 cm⁻¹, confirms the presence of the aromatic aldehyde group.

Biological Significance and Applications

The primary biological importance of C2-formylated estrogens stems from their role as precursors to stable analogs of catechol estrogens.[8] These synthetic derivatives are critical for dissecting the biological functions of catechol metabolites without the confounding factor of their metabolic instability.

Estrogen Receptor (ER) Binding

Modification at the C2 position generally influences the binding affinity for estrogen receptors. The introduction of even small functional groups can alter the interaction with the receptor's ligand-binding domain. Studies on homologous series of 2-(hydroxyalkyl)estradiols, synthesized from 2-formylestradiol, have shown that binding affinity is sensitive to the size and nature of the C2-substituent.[8]

| Compound | Relative Binding Affinity (RBA) % (Estradiol = 100) |

| Estradiol | 100 |

| 2-Hydroxyestradiol | ~1-2 |

| 2-(Hydroxymethyl)estradiol | 1.11[8] |

| 2-(Hydroxypropyl)estradiol | 0.073[8] |

| Table 1: Comparison of relative estrogen receptor binding affinities for C2-substituted estradiols in MCF-7 cells. Data sourced from reference[8]. |

As shown in Table 1, the RBA decreases as the alkyl chain length at the C2 position increases.[8] This demonstrates that the steric bulk at this position is a critical determinant for receptor affinity. 2-(Hydroxymethyl)estradiol, the direct reduction product of 2-formylestradiol, exhibits an ER affinity and gene induction capability similar to the natural catechol estrogen, 2-hydroxyestradiol, validating its use as a stable mimetic.[8]

Drug Development and Medicinal Chemistry

The C2-formyl group is a strategic starting point for the development of novel therapeutics.

-

Anticancer Agents: Derivatives such as estradiol-based salicylaldehyde (thio)semicarbazones and their metal complexes have shown cytotoxicity against various cancer cell lines.[9]

-

Modulators of Estrogen Signaling: By creating derivatives with varied C2 substituents, it is possible to develop compounds that act as ER agonists, antagonists, or selective estrogen receptor modulators (SERMs).[21]

-

Probing Enzyme Active Sites: As stable analogs of reactive metabolites, these compounds can be used to study the interactions and mechanisms of enzymes involved in estrogen metabolism, such as catechol-O-methyltransferase (COMT).[4]

Caption: Biological relevance of C2-formylated estrogens as precursors to stable research tools.

Conclusion and Future Outlook

C2-formylated estrogens are more than mere chemical curiosities; they are indispensable tools in the fields of medicinal chemistry and chemical biology. Their efficient and regioselective synthesis provides a robust platform for generating a vast array of derivatives. The formyl group's versatile reactivity allows for systematic modifications of the estrogen A-ring, enabling detailed investigations into structure-activity relationships and the specific requirements for estrogen receptor binding.

As stable and functional mimics of labile catechol estrogen metabolites, these compounds will continue to be pivotal in elucidating the complex roles of estrogen metabolism in health and disease. Future research will likely focus on leveraging this chemical platform to design next-generation SERMs, targeted anticancer agents, and sophisticated molecular probes to further unravel the intricacies of estrogen signaling pathways.

References

- Synthesis and Biological Evaluation of 4-(Hydroxyalkyl)estradiols and Related Compounds.

- Synthesis of 2-formyl-estradiol and its condensation reactions with (thio)semicarbazides.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Formylation of Estrogens.Australian Journal of Chemistry - ConnectSci.

- 2-(Hydroxyalkyl)

- C

- Vilsmeier-Haack Reaction.

- Synthesis and Reactivity of the Catechol Metabolites From the Equine Estrogen, 8,9-dehydroestrone.PubMed.

- Vilsmeier-Haack Reaction.NROChemistry.

- Catechol estrogen.WikiMed Medical Encyclopedia.

- Vilsmeier–Haack reaction.Wikipedia.

- Vilsmeier-Haack Reaction.Organic Chemistry Portal.

- Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds.MDPI.

- Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes.PubMed.

- HOS characterization of pharmaceutical proteins by 2D NMR methyl fingerprinting.

- Estrogen synthesis and signaling pathways during ageing:

- Estradiol.Wikipedia.

- 17 beta-Estradiol.STEMCELL Technologies.

- NMR spectroscopy as a characterization tool enabling biologics formul

- Synthesis and Structure Elucidation of Estrogen Quinones Conjugated With Cysteine, N-acetylcysteine, and Glut

- Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors.PMC - PubMed Central.

- Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry.

Sources

- 1. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estradiol - Wikipedia [en.wikipedia.org]

- 3. stemcell.com [stemcell.com]

- 4. Catechol estrogen - Wikipedia [en.wikipedia.org]

- 5. Catechol estrogen [medbox.iiab.me]

- 6. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure elucidation of estrogen quinones conjugated with cysteine, N-acetylcysteine, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. connectsci.au [connectsci.au]

- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Strategic Use of Methoxymethyl (MOM) Ethers on the Estradiol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxymethyl (MOM) ether stands as a cornerstone in the synthetic chemist's toolkit for the protection of hydroxyl groups. Its stability profile—robust under a wide array of non-acidic conditions yet readily cleaved by acid—makes it an invaluable asset in the multi-step synthesis of complex molecules.[1] This guide provides a deep dive into the chemical behavior and strategic application of MOM ethers specifically on the estradiol scaffold. We will explore the nuances of regioselective protection of the phenolic C3 and secondary aliphatic C17 hydroxyl groups, delve into the kinetics and mechanisms of deprotection under various acidic conditions, and present orthogonal protection strategies that leverage the unique stability of the MOM group. This document is intended to serve as a practical resource, replete with field-proven insights and detailed experimental protocols, to empower researchers in the rational design and execution of synthetic routes involving MOM-protected estradiol derivatives.

Introduction: The Estradiol Scaffold and the Role of Protecting Groups

Estradiol, a primary female sex hormone, possesses two chemically distinct hydroxyl groups: a phenolic hydroxyl at the C3 position and a secondary aliphatic hydroxyl at the C17β position. This differentiation in chemical environment—an aromatic versus an aliphatic alcohol—is the linchpin for achieving regioselective modifications, a common requirement in the development of novel therapeutics, imaging agents, and biological probes derived from the steroidal core.

The selective functionalization of one hydroxyl group while the other remains untouched necessitates the use of protecting groups. The ideal protecting group should be easy to install, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The methoxymethyl (MOM) ether frequently emerges as a prime candidate for this role in estradiol chemistry due to its favorable stability profile.[1]

The Chemistry of MOM Ethers: Formation and General Stability

The MOM group is an acetal, and its chemistry is dictated by this functional group. It is typically introduced by treating an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[2] An alternative and often milder method involves the acid-catalyzed reaction of an alcohol with dimethoxymethane.[2]

MOM ethers exhibit remarkable stability across a broad pH range, generally from pH 4 to 12.[3] They are inert to a wide variety of reagents, including:

-

Oxidizing and reducing agents

-

Bases

-

Nucleophiles

-

Organometallic reagents

However, their Achilles' heel is their lability under acidic conditions, a characteristic that is exploited for their removal.[1][2]

Regioselectivity on the Estradiol Scaffold: Differentiating C3 and C17

The key to successfully employing MOM ethers in estradiol synthesis lies in understanding and controlling the regioselectivity of both protection and deprotection reactions. The phenolic C3 hydroxyl is significantly more acidic than the aliphatic C17 hydroxyl, a factor that can be exploited for selective protection.

Selective Protection of the C3 Phenolic Hydroxyl

By carefully controlling reaction conditions, it is possible to selectively protect the C3 hydroxyl group as a MOM ether. This is typically achieved by using a stoichiometric amount of a strong base to deprotonate the more acidic phenolic hydroxyl, followed by the addition of MOM-Cl.

Experimental Protocol: Synthesis of 3-O-(Methoxymethyl)estradiol

-

Dissolution: Dissolve estradiol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

-

Protection: Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-O-(methoxymethyl)estradiol.

Protection of Both Hydroxyl Groups: Synthesis of 3,17-Di-O-(Methoxymethyl)estradiol

To protect both the C3 and C17 hydroxyl groups, an excess of the base and protecting group is utilized.

Experimental Protocol: Synthesis of 3,17-Di-O-(Methoxymethyl)estradiol

-

Dissolution: Dissolve estradiol (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 2.5 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

-

Protection: Cool the reaction mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 2.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

-

Workup and Purification: Follow the workup and purification procedure described for the mono-protected product.

Stability and Deprotection Strategies: The Art of Selective Cleavage

The deprotection of MOM ethers is typically accomplished under acidic conditions, which can be categorized into Brønsted acid and Lewis acid-mediated methods.[2] The choice of reagent and conditions is critical for achieving selective deprotection, especially when both aromatic and aliphatic MOM ethers are present, as is the case in 3,17-di-O-MOM-estradiol.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a MOM ether under acidic conditions proceeds via protonation of one of the ether oxygens, followed by elimination of methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water then regenerates the alcohol and produces formaldehyde.

Caption: Acid-catalyzed deprotection of a MOM ether.

Differential Stability: Phenolic vs. Aliphatic MOM Ethers

Aromatic MOM ethers, such as the one at the C3 position of estradiol, are generally more labile to acid-catalyzed cleavage than their aliphatic counterparts, like the one at C17. This difference in reactivity can be exploited for the selective deprotection of the C3-O-MOM group.

Deprotection Methodologies

A variety of reagents can be employed for the deprotection of MOM ethers, with the choice depending on the desired selectivity and the presence of other acid-sensitive functional groups.

| Reagent System | Typical Conditions | Selectivity/Notes |

| Brønsted Acids | ||

| Hydrochloric Acid (HCl) in Methanol | 0 °C to room temperature | Can cleave both phenolic and aliphatic MOM ethers. Selectivity can be achieved with careful control of temperature and reaction time. |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol, room temperature | Milder conditions, often used for the cleavage of more labile MOM ethers. |

| Acidic Resins (e.g., Dowex®) | Methanol, reflux | Heterogeneous catalyst, allows for easy workup. |

| Lewis Acids | ||

| Magnesium Bromide (MgBr₂) | Diethyl ether, room temperature | Known to selectively cleave phenolic MOM ethers in the presence of aliphatic ones.[4][5][6] |

| Zinc Bromide (ZnBr₂) / n-Propanethiol | Dichloromethane, 0 °C to rt | A rapid and efficient method for the deprotection of various MOM ethers.[7] |

| Bismuth Trichloride (BiCl₃) | Acetonitrile/water, room temperature | Effective for the cleavage of phenolic MOM ethers.[7] |

| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile, room temperature | A mild, non-acidic method that shows different reactivity for aromatic and aliphatic MOM ethers.[1] |

Experimental Protocol: Selective Deprotection of 3-O-MOM-17-O-TBDMS-Estradiol

This protocol illustrates the selective cleavage of a phenolic MOM ether in the presence of a silyl ether, a common orthogonal protecting group strategy.

-

Dissolution: Dissolve the orthogonally protected estradiol (1.0 eq) in anhydrous diethyl ether.

-

Reagent Addition: Add magnesium bromide (MgBr₂, 3.0 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield 17-O-TBDMS-estradiol.

Orthogonal Protection Strategies Involving MOM Ethers

The ability to selectively protect and deprotect the hydroxyl groups of estradiol is paramount in complex synthetic campaigns. Orthogonal protecting groups, which can be removed under distinct conditions, are essential for achieving this control. The MOM ether, with its acid lability, pairs well with a variety of other protecting groups that are stable to acid but cleaved under different conditions.

Caption: Orthogonal protection and deprotection of estradiol.

Common orthogonal partners for the MOM ether on the estradiol scaffold include:

-

Silyl Ethers (e.g., TBDMS, TIPS): Stable to a wide range of conditions but readily cleaved by fluoride ions (e.g., TBAF). This allows for the selective removal of the silyl ether in the presence of a MOM group.

-

Benzyl Ethers (Bn): Stable to both acidic and basic conditions but can be removed by hydrogenolysis (H₂, Pd/C).

-

Esters (e.g., Acetate, Pivaloate): Stable to acidic conditions but cleaved by basic hydrolysis.

The choice of orthogonal protecting group will depend on the planned synthetic route and the reagents that will be used in subsequent steps.

Conclusion

The methoxymethyl ether is a versatile and reliable protecting group for the hydroxyl functionalities of estradiol. A thorough understanding of its stability, the nuances of regioselective protection, and the various methods for its selective cleavage is essential for any researcher working with this important steroidal scaffold. By leveraging the principles of differential reactivity and orthogonal protection strategies, chemists can unlock a wide range of synthetic possibilities for the development of novel estradiol-based molecules with significant potential in medicine and scientific research.

References

- Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450*.

- Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide.

- Perez, E., Cai, Z. Y., Covey, D. F., & Simpkins, J. W. (2005). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues.

- Gras, J. L., Chang, Y. H., & Guerin, A. (1991). Mild deprotection of methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and and β-(trimethylsilyl,)ethoxymethyl, esters with magnesium bromide in ether. KOASAS.

- Perez, E., Cai, Z. Y., Covey, D. F., & Simpkins, J. W. (2005). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues.

- Organic Chemistry Portal. (n.d.). MOM Ethers.

- Han, J. H., Kim, J. H., & Kim, J. N. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.

- Poirier, D., & Ciobanu, L. C. (2023).

- Ruenitz, P. C., & Thompson, C. R. (1988). Synthesis and biological activity of 17 beta-substituted estradiol. PubMed.

- Liu, H. M., et al. (2020). Concise synthesis of 2-methoxyestradiol through C(sp 2)

- CN105111266A - Novel estriol preparing method.

- BenchChem. (2025).

- Poirier, D., & Ciobanu, L. C. (1995).

- Reliance Life Sciences Pvt Ltd. (2012). WO2012020417A1 - Process for the preparation of estradiol and its derivatives.

- Fujioka, H., et al. (2019).

- Wikipedia. (n.d.). Methoxymethyl ether.

- Vessières, A., et al. (1993). Soft cleavage of THP protected estradiols mediated by TMSI.

- Södergård, R., & Fernö, M. (1981).

- Lee, K., & Kim, Y. H. (2001). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds.

- Al-Hadedi, A. A. M., et al. (2013). Ortho-Formylation of estrogens. Synthesis of the anti-cancer agent 2-methoxyestradiol.

- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Pohjoispää, M., et al. (2016).

- van der Vorm, S., et al. (2016). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH.

- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

- CN104293873A - A method of preparing estradiol.

- Pohjoispää, M., et al. (2016).

- Poirier, D., & Ciobanu, L. C. (2023).

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. MOM Ethers [organic-chemistry.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. DSpace at KOASAS: Mild deprotection of methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and and β-(trimethylsilyl,)ethoxymethyl, esters with magnesium bromide in ether [koasas.kaist.ac.kr]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Significance of C2 Modifications on the Estrogen A-Ring

Introduction

The steroidal A-ring of estrogen is a critical determinant of its biological activity, and modifications at the C2 position have profound implications for its physiological and pharmacological effects. This guide provides a comprehensive technical overview of the biological significance of these C2 modifications, with a particular focus on 2-hydroxyestradiol (2-OHE2) and its metabolite, 2-methoxyestradiol (2-ME2). We will delve into the structure-activity relationships, receptor binding affinities, metabolic pathways, and the therapeutic potential of these compounds, offering insights for researchers, scientists, and drug development professionals.

The Metabolic Landscape of C2-Modified Estrogens

The journey of estradiol, the primary estrogen, involves a series of metabolic transformations primarily occurring in the liver. A key pathway is the hydroxylation at the C2 position of the A-ring, catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, to form 2-hydroxyestradiol (2-OHE2), a catechol estrogen.[1][2][3] This metabolite can then be further methylated by catechol-O-methyltransferase (COMT) to yield 2-methoxyestradiol (2-ME2).[4][5][6] The balance between these metabolites is crucial, as they exhibit distinct biological activities.

Caption: Metabolic pathway of estradiol to 2-hydroxyestradiol and 2-methoxyestradiol.

Structure-Activity Relationships and Receptor Binding

The introduction of a hydroxyl or methoxy group at the C2 position significantly alters the interaction of the estrogen molecule with its receptors.

2-Hydroxyestradiol (2-OHE2):

-

Estrogen Receptor (ER) Affinity: 2-OHE2 exhibits a reduced affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to estradiol.[4] While some studies suggest it may act as a weak estrogen, others indicate it can have anti-proliferative effects.[2][7] This dual role is likely context-dependent, influenced by the specific cellular environment and the relative expression levels of ER subtypes.

-

Genotoxicity: The catechol structure of 2-OHE2 makes it susceptible to oxidation, forming quinones that can react with DNA and potentially lead to genotoxic damage.[8][9] However, this reactivity is also linked to its potential anti-cancer properties through the induction of apoptosis.

2-Methoxyestradiol (2-ME2):

-

Minimal Estrogenic Activity: 2-ME2 has a very low affinity for the classical nuclear estrogen receptors (ERα and ERβ), and its biological effects are largely considered to be independent of these receptors.[4][10][11]

-

G Protein-Coupled Estrogen Receptor (GPER) Agonism: Interestingly, 2-ME2 is a high-affinity agonist for the G protein-coupled estrogen receptor (GPER).[12] This interaction may contribute to some of its non-classical estrogenic effects.

| Compound | Relative Binding Affinity for ERα (Estradiol = 100) | Primary Biological Effects |

| Estradiol (E2) | 100 | Potent estrogenic, proliferative |

| 2-Hydroxyestradiol (2-OHE2) | Significantly weaker than E2[13] | Weakly estrogenic/anti-estrogenic, potential for genotoxicity and apoptosis |

| 2-Methoxyestradiol (2-ME2) | Minimal[4] | Anti-proliferative, anti-angiogenic, pro-apoptotic |

The Anti-Cancer Potential of 2-Methoxyestradiol (2-ME2)

2-ME2 has emerged as a promising anti-cancer agent due to its multi-faceted mechanism of action that targets key processes in tumor development.[4][10][14]

Core Mechanisms of Action:

-

Disruption of Microtubule Dynamics: 2-ME2 binds to the colchicine site on β-tubulin, disrupting microtubule polymerization and leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][10]

-

Anti-Angiogenesis: It inhibits the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis, by inducing apoptosis in endothelial cells.[4][12][14]

-

Induction of Apoptosis: 2-ME2 triggers programmed cell death in various cancer cell lines through pathways that are often independent of the p53 tumor suppressor protein.[4][14][15]

Caption: The multi-pronged anti-cancer mechanism of 2-Methoxyestradiol.

Experimental Protocols

Protocol 1: Quantification of Urinary Estrogen Metabolites by ELISA

This protocol outlines a common method for quantifying 2-hydroxyestrone (a metabolite of 2-OHE2) in urine samples, a technique frequently used in epidemiological studies.[16]

Materials:

-

Urine samples

-

Competitive inhibition ELISA kit for 2-hydroxyestrone (e.g., from Immuna Care Corp.)[16]

-

Microplate reader

-

Enzymes for deconjugation (e.g., from sulfatase and β-glucuronidase)

Procedure:

-

Sample Preparation: Thaw frozen urine samples and centrifuge to remove any precipitate.

-

Deconjugation: Incubate urine samples with a mixture of sulfatase and β-glucuronidase enzymes to hydrolyze the conjugated estrogen metabolites to their free forms.

-

ELISA Assay:

-

Add standards, controls, and deconjugated urine samples to the wells of the antibody-coated microtiter plate.

-

Add the enzyme-labeled estrogen conjugate to each well.

-

Incubate the plate to allow for competitive binding between the urinary estrogen and the labeled estrogen for the antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to develop the color.

-

Stop the reaction and read the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the concentration of 2-hydroxyestrone in the samples by comparing their absorbance to the standard curve. Normalize the results to creatinine concentration to account for variations in urine dilution.

Protocol 2: In Vitro Cell Proliferation Assay to Evaluate 2-ME2 Analogs

This protocol describes a method to assess the anti-proliferative activity of novel 2-ME2 analogs on cancer cell lines.[17]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

2-ME2 and its synthetic analogs

-

96-well cell culture plates

-

MTT or WST-1 proliferation assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-ME2 and its analogs. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Proliferation Assay:

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

Clinical Significance and Future Directions

The distinct biological profiles of C2-modified estrogens have significant clinical implications. The ratio of 2-hydroxyestrogens to 16α-hydroxyestrogens has been investigated as a potential biomarker for breast cancer risk, although results have been inconsistent.[3][7][18]

Clinical trials have explored the use of 2-ME2 as an anti-cancer therapeutic.[4][11] However, its clinical development has been hampered by poor oral bioavailability and extensive first-pass metabolism.[5][12] To overcome these challenges, research is focused on developing novel formulations, such as nanocrystal dispersions, and synthesizing more potent and metabolically stable analogs of 2-ME2.[11][17][19][20]

Caption: A generalized workflow for the development of 2-ME2 analogs as therapeutic agents.

Conclusion

Modifications at the C2 position of the estrogen A-ring dramatically alter the biological activity of the parent hormone. While 2-hydroxyestrogens exhibit a complex and context-dependent range of effects, their methylated metabolite, 2-methoxyestradiol, has emerged as a non-estrogenic compound with potent anti-cancer properties. Understanding the intricate interplay between their metabolism, receptor interactions, and downstream signaling pathways is crucial for harnessing their therapeutic potential. Continued research into novel delivery systems and more effective analogs of 2-ME2 holds promise for the development of new and targeted cancer therapies.

References

- Benchchem. 2-Methoxyestradiol: A Technical Guide to its Anti-Cancer Mechanism of Action. Benchchem.

- Lakhani NJ, Sarkar MA, Venitz J, Figg WD. 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy. 2003;23(2):165-172.

- Wikipedia. 2-Methoxyestradiol. Wikipedia.

- Creative Scripts Compounding Pharmacy. What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research.

- Li, et al. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters. 2018;15(5):7537-7544.

- Abdel-Halim M, Al-Obeid HA, Al-Badr AA.

- Ibrahim, et al. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. Pharmaceutics. 2011;3(3):358-391.

- Not available.

- Lowcock, et al. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention. 2006;15(12):2492-2498.

- Not available.

- Haskins, et al. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation. Journal of Medicinal Chemistry. 1995;38(22):4488-4494.

- Tinley, et al. Novel 2-methoxyestradiol analogues with antitumor activity. Cancer Research. 2003;63(7):1538-1548.

- Benchchem. Meta-analysis of clinical trials involving 2-Methoxyestradiol. Benchchem.

- Dawling, et al. Catechol-O-Methyltransferase (COMT)-mediated Metabolism of Catechol Estrogens. Cancer Research. 2001;61(18):6716-6722.

- Tevaarwerk, et al. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Clinical Cancer Research. 2009;15(4):1460-1465.

- Not available.

- Not available.

- Eliassen, et al. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women.

- Rupa Health. 2-Hydroxyestrone. Rupa Health.

- Rupa Health. 2-Hydroxyestradiol. Rupa Health.

- Bolton JL, Pisha E, Zhang F, Qiu S. Synthesis of the Equine Estrogen Metabolites 2-hydroxyequilin and 2-hydroxyequilenin. Chemical Research in Toxicology. 1999;12(2):165-172.

- Burke, et al. 2-Methoxyestradiol analog 883 shows improved anti-tumor activity in vitro with increased survival and reduced tumor burden in vivo. Cancer Research. 2005;65(9_Supplement):1376.

- ZRT Laboratory. ESTROGEN METABOLITES.

- Abdel-Baky S, Abul-Hajj YJ. Oxidative Transformation of 2-hydroxyestrone. Stability and Reactivity of 2,3-estrone Quinone and Its Relationship to Estrogen Carcinogenicity. Chemical Research in Toxicology. 1997;10(9):1031-1037.

- Taylor & Francis Online. 2 hydroxyestrone – Knowledge and References. Taylor & Francis Online.

- Hohenadel, et al. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? International Journal of Cancer. 2011;129(3):717-727.

- Not available.

- Not available.

- La Hoz, et al. Differential effects of 16α-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells. Journal of Molecular Endocrinology. 2005;34(1):85-97.

Sources

- 1. 2-Hydroxyestrone | Rupa Health [rupahealth.com]

- 2. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 3. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative transformation of 2-hydroxyestrone. Stability and reactivity of 2,3-estrone quinone and its relationship to estrogen carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 13. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creativescripts.net [creativescripts.net]

- 15. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 2-methoxyestradiol analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Investigating the Estrogenic Activity of 2-Substituted Estradiol Analogs: A Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the estrogenic activity of 2-substituted estradiol analogs. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, the nuances of data interpretation, and the critical interplay between chemical structure and biological function. Our focus is on empowering researchers to conduct robust, self-validating studies that yield clear, actionable insights into the complex world of estrogen receptor modulation.

Introduction: The Rationale for Targeting the C2 Position of Estradiol

Estradiol (E2) is a potent endogenous estrogen that exerts a wide range of physiological effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. The therapeutic and pathological implications of estrogen signaling have driven extensive research into synthetic analogs that can modulate this pathway. The C2 position of the estradiol A-ring has emerged as a particularly intriguing target for modification.

The rationale for focusing on 2-substituted analogs is twofold:

-

Modulating Receptor Affinity and Selectivity: Small chemical modifications at the C2 position can significantly alter the binding affinity of the ligand for ERα and ERβ. This provides an opportunity to develop receptor-selective compounds that may offer a more targeted therapeutic effect with fewer side effects.

-

Shifting from Agonism to Antagonism or SERM Activity: Substitution at the C2 position can dramatically change the functional outcome of receptor binding, converting a full agonist into a partial agonist, an antagonist, or a selective estrogen receptor modulator (SERM). SERMs are compounds that exhibit tissue-specific estrogenic or antiestrogenic effects, a highly desirable characteristic for various clinical applications, including breast cancer therapy and osteoporosis prevention.

A prime example of a 2-substituted analog with a distinct activity profile is 2-methoxyestradiol (2ME2), an endogenous metabolite of estradiol. Unlike its parent compound, 2ME2 has very low affinity for ERs and its anticancer effects are largely mediated through ER-independent mechanisms, such as microtubule inhibition and anti-angiogenesis. This highlights the profound impact that a simple C2 substitution can have on biological activity.

This guide will walk you through the essential in vitro assays required to characterize the estrogenic and antiestrogenic activity of novel 2-substituted estradiol analogs, providing both the "how" and the "why" of each experimental step.

The Estrogen Signaling Pathways: A Primer

A thorough understanding of estrogen signaling is fundamental to interpreting the activity of estradiol analogs. Estrogens mediate their effects through two principal pathways: the classical genomic pathway and the non-genomic pathway.

-

Classical Genomic Pathway: This pathway involves the binding of estrogen to ERs located primarily in the nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. This process typically occurs over hours to days.

-

Non-Genomic Pathway: This pathway is characterized by rapid cellular responses that are too quick to be explained by changes in gene expression. These effects are initiated by a subpopulation of ERs located at the cell membrane or in the cytoplasm. Ligand binding to these receptors can trigger a cascade of intracellular signaling events, including the activation of protein kinases like MAPK and PI3K, and the mobilization of intracellular calcium.

Experimental Workflow for Characterizing 2-Substituted Estradiol Analogs

A logical and stepwise experimental workflow is crucial for the comprehensive evaluation of novel compounds. The following workflow is designed to first establish the fundamental interaction with the target receptors and then to elucidate the functional consequences of this interaction.

Core Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to characterize the estrogenic activity of 2-substituted estradiol analogs.

Estrogen Receptor Competitive Binding Assay

Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to ERα and ERβ. The output is the IC50 value, which is the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding. This is then used to calculate the relative binding affinity (RBA) compared to estradiol.

Causality Behind Experimental Choices:

-

Source of Receptor: Rat uterine cytosol is a classic and reliable source of ERs, primarily ERα. For receptor-specific binding, commercially available recombinant human ERα and ERβ are used.

-

Radiolabeled Ligand: [³H]-17β-estradiol is the gold standard due to its high affinity and specificity for both ER subtypes.

-

Separation of Bound and Free Ligand: Hydroxylapatite (HAP) is commonly used to separate the receptor-ligand complexes from the free radioligand.

Step-by-Step Protocol:

-

Preparation of ER-containing Lysate:

-

For rat uterine cytosol, uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer (Tris, EDTA, DTT, glycerol).

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol) is collected.

-

For recombinant receptors, the manufacturer's instructions for preparation should be followed.

-

-

Assay Setup:

-

In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM), and varying concentrations of the unlabeled test compound or 17β-estradiol (for the standard curve).

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

-

Incubation:

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation:

-

Add a slurry of hydroxylapatite (HAP) to each tube and incubate on ice.

-

Centrifuge to pellet the HAP with the bound receptor-ligand complexes.

-

Wash the pellets with buffer to remove unbound radioligand.

-

-

Quantification:

-

Elute the bound [³H]-17β-estradiol from the HAP pellet with ethanol.

-

Transfer the ethanol to a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the competitor and fit a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Relative Binding Affinity (RBA) as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

-

ER-Mediated Reporter Gene Assay

Principle: This assay measures the ability of a test compound to induce gene expression through the ER. Cells are transfected with a plasmid containing an ERE linked to a reporter gene (e.g., luciferase). Activation of the ER by an agonist leads to the expression of the reporter gene, which can be quantified.

Causality Behind Experimental Choices:

-

Cell Line: ER-positive cell lines such as MCF-7 (human breast cancer) or T47D are commonly used as they endogenously express ERα. For studying ERβ activity, ER-negative cells can be co-transfected with an ERβ expression vector.

-

Reporter Gene: Luciferase is a highly sensitive reporter with a wide dynamic range and low background, making it ideal for quantifying transcriptional activation.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture ER-positive cells in phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.

-

Seed cells in 96-well plates.

-

Transfect the cells with an ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After allowing the cells to recover from transfection, treat them with a range of concentrations of the test compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).

-

To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

-

-

Incubation:

-

Incubate the cells for 24 hours to allow for gene expression.

-

-

Lysis and Luciferase Assay:

-

Lyse the cells to release the luciferase enzyme.

-

Add luciferase substrate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control plasmid or a separate viability assay).

-

For agonist activity, plot the normalized luciferase activity against the log concentration of the test compound and determine the EC50 (the concentration that produces 50% of the maximal response).

-

For antagonist activity, plot the inhibition of estradiol-induced luciferase activity against the log concentration of the test compound and determine the IC50.

-

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

Principle: This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7. An increase in cell number after treatment with a test compound indicates estrogenic activity.

Causality Behind Experimental Choices:

-

MCF-7 Cells: These cells are well-characterized and their proliferation is known to be stimulated by estrogens, making them a suitable model for this endpoint.

-

Hormone-Depleted Medium: The use of phenol red-free medium and charcoal-stripped serum is critical to reduce the background estrogenic activity and ensure that any observed proliferation is due to the test compound.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture MCF-7 cells in phenol red-free medium with charcoal-stripped fetal bovine serum.

-

Seed the cells at a low density in 96-well plates.

-

-

Compound Treatment:

-

After allowing the cells to attach (typically 24 hours), replace the medium with fresh medium containing a range of concentrations of the test compound.

-

Include a vehicle control and a 17β-estradiol standard curve.

-

-

Incubation:

-

Incubate the plates for 6 days to allow for cell proliferation.

-

-

Quantification of Cell Number:

-

Fix the cells with trichloroacetic acid.

-

Stain the cells with a protein stain such as sulforhodamine B (SRB).

-

Solubilize the bound dye and measure the absorbance at 492 nm.

-

-

Data Analysis:

-

Calculate the proliferative effect (PE) relative to the estradiol response.

-

Determine the EC50 for the proliferative response.

-

Data Presentation and Interpretation

A key aspect of this technical guide is the emphasis on clear and comparative data presentation.

Comparative Binding Affinities of 2-Substituted Estradiol Analogs

The following table summarizes the relative binding affinities (RBA) of several 2-substituted estradiol analogs for ERα and ERβ, with the RBA of estradiol set to 100%.

| Compound | Substitution at C2 | RBA for ERα (%) | RBA for ERβ (%) | Reference(s) |

| Estradiol | -H | 100 | 100 | |

| 2-Hydroxyestradiol | -OH | 22 | 11-35 | |

| 2-Methoxyestradiol | -OCH₃ | 0.0027–2.0 | 1.0 | |

| 2-Fluoroestradiol | -F | High (comparable to E2) | Not specified | |

| 2-Ethylestradiol | -CH₂CH₃ | Lower than E2 | Lower than E2 |

Interpretation:

-

The data clearly show that substitutions at the C2 position generally reduce the binding affinity for both ERα and ERβ compared to estradiol.

-

2-Hydroxyestradiol retains moderate affinity, while the bulkier methoxy group in 2-methoxyestradiol dramatically reduces binding.

-

The high affinity of 2-fluoroestradiol suggests that small, electronegative substituents may be well-tolerated in the receptor's binding pocket.

Conclusion: A Framework for Discovery

The investigation of 2-substituted estradiol analogs is a promising avenue for the discovery of novel therapeutics with tailored estrogenic or antiestrogenic profiles. By employing a systematic and well-rationalized experimental workflow, researchers can effectively characterize the binding affinities and functional activities of these compounds. This guide provides the foundational knowledge and detailed protocols to empower scientists in this endeavor, fostering a deeper understanding of the intricate relationship between chemical structure and biological response in the realm of estrogen receptor modulation. The ultimate goal is to accelerate the development of safer and more effective drugs for a range of hormone-related conditions.

References

- Simplified diagram of estrogen signaling pathways, including non-genomic (red lines) and genomic (blue lines) response structures (grey field) and processes (cyan field). Blue/red arrows indicate the direction of the reaction.

2-Formylestradiol: A Versatile Precursor for the Development of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract